molecular formula C20H23F2N3O B2768773 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049395-38-1

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2768773
CAS No.: 1049395-38-1
M. Wt: 359.421
InChI Key: ZLKJGNOVDKZHOB-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical compound with the molecular formula C20H23F2N3O and a molecular weight of 359421

Mechanism of Action

Target of Action

The primary target of the compound 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is currently unknown. The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Preparation Methods

The synthesis of 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The initial step involves the synthesis of 4-phenylpiperazine.

    Attachment of the propyl chain: The next step is the attachment of a propyl chain to the piperazine derivative.

    Introduction of the difluorobenzamide group: Finally, the difluorobenzamide group is introduced to complete the synthesis.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications, including:

Comparison with Similar Compounds

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-8-4-9-18(22)19(17)20(26)23-10-5-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKJGNOVDKZHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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